molecular formula C20H23N5O4S B2759574 3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-6-propyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione CAS No. 1251556-59-8

3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-6-propyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione

Cat. No.: B2759574
CAS No.: 1251556-59-8
M. Wt: 429.5
InChI Key: AZCZHKJTLITSQN-UHFFFAOYSA-N
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Description

This compound features a thiazolo[4,3-d]pyrimidine core fused with a piperazine-1-carbonyl group substituted at the para position with a methoxyphenyl moiety and a propyl chain at position 4. Its structural complexity arises from the combination of heterocyclic systems (thiazole and pyrimidine) and a piperazine-linked aromatic group, which are common pharmacophores in medicinal chemistry. The propyl chain at position 6 may influence lipophilicity, affecting membrane permeability and pharmacokinetic properties.

Properties

IUPAC Name

3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-6-propyl-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4S/c1-3-8-25-18(26)16-15(21-20(25)28)17(30-22-16)19(27)24-11-9-23(10-12-24)13-4-6-14(29-2)7-5-13/h4-7H,3,8-12H2,1-2H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCZHKJTLITSQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-6-propyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-6-propyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound .

Scientific Research Applications

3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-6-propyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-6-propyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

  • 3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-6-propyl-thiazolo[4,3-d]pyrimidine-5,7-dione ():
    Replacing the 4-methoxyphenyl group with a 3-chlorophenyl group introduces an electron-withdrawing substituent. Chlorine atoms often enhance binding affinity to targets like serotonin or dopamine receptors due to their electronegativity. However, this substitution may reduce metabolic stability compared to methoxy groups, as chloroarenes are prone to oxidative dehalogenation .

  • 6-(4-Methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7-dione ():
    The methylbenzyl group at position 6 increases steric bulk compared to the propyl chain in the target compound. This modification could reduce solubility but improve binding to hydrophobic pockets in enzyme active sites.

Core Heterocycle Modifications

  • Thiazolo[5,4-d]pyrimidine Derivatives (): Thiazolo[5,4-d]pyrimidines, such as compound 7a in , exhibit superior PI3K inhibitory activity compared to thieno[2,3-d]pyrimidines. The thiazolo[4,3-d]pyrimidine core in the target compound may offer distinct conformational flexibility, influencing target selectivity.
  • Pyrazolo[4,3-d]pyrimidines (): Pyrazolo[4,3-d]pyrimidines with morpholinopropanamine substituents () show enhanced anti-inflammatory activity.

Key Structure-Activity Relationship (SAR) Insights

Electron-Donating Groups : Para-methoxy groups enhance anti-inflammatory activity but may reduce kinase inhibition potency compared to halogens .

Heterocycle Rigidity : Thiazolo-pyrimidine cores improve metabolic stability over pyrazolo analogs but limit conformational adaptability .

Alkyl Chain Length : Propyl chains balance lipophilicity and solubility, whereas methylbenzyl groups () may improve target engagement but hinder absorption.

Q & A

Q. What are the standard synthetic routes for preparing the thiazolo[4,3-d]pyrimidine core in this compound?

The thiazolo[4,3-d]pyrimidine core is typically synthesized via cyclocondensation reactions. A common approach involves reacting barbituric acid derivatives with thiazole precursors under reflux conditions. For example, coupling barbituric acid with a thiourea intermediate in ethanol/water (4:1 v/v) at 80°C can yield the fused thiazolo-pyrimidine scaffold. Key steps include Vilsmeier-Haack formylation for ring closure and subsequent functionalization with propyl groups .

Q. How is the piperazine-1-carbonyl moiety introduced into the structure?

The piperazine ring is coupled to the thiazolo-pyrimidine core via a carbonyl linker. This is achieved using a two-step protocol:

  • Step 1 : Activation of the carboxylic acid group on the thiazolo-pyrimidine using POCl₃ or DCC (dicyclohexylcarbodiimide).
  • Step 2 : Nucleophilic substitution with 4-(4-methoxyphenyl)piperazine in anhydrous DMF or THF under nitrogen atmosphere. Yields are optimized by controlling reaction time (6–12 hours) and temperature (0–25°C) .

Q. What spectroscopic techniques are critical for structural validation?

  • ¹H/¹³C NMR : Confirms substituent positions and piperazine integration (e.g., methoxy protons at δ 3.8–4.0 ppm, piperazine CH₂ signals at δ 2.5–3.5 ppm).
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at 1650–1750 cm⁻¹) and thiazole C-S bonds (650–750 cm⁻¹).
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z ~470) .

Advanced Questions

Q. How can reaction yields be optimized for the coupling of the piperazine and thiazolo-pyrimidine subunits?

Yield optimization requires:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Catalyst Use : Additives like DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) improve coupling efficiency.
  • Temperature Control : Slow addition of reagents at 0°C minimizes side reactions (e.g., hydrolysis of activated carbonyls). Reported yields range from 60–85% under optimized conditions .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

Discrepancies arise from assay variability (e.g., bacterial strains, cancer cell lines). To address this:

  • Standardized Assays : Use CLSI (Clinical and Laboratory Standards Institute) guidelines for antimicrobial testing and NCI-60 panels for anticancer screening.
  • Structural Analog Comparison : Test derivatives with modified substituents (e.g., replacing 4-methoxyphenyl with halogenated aryl groups) to isolate pharmacophores.
  • Mechanistic Studies : Conduct target-specific assays (e.g., enzyme inhibition for 14α-demethylase in fungi or tubulin polymerization in cancer cells ).

Q. How do computational methods aid in predicting biological targets for this compound?

Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations are used to:

  • Identify binding pockets (e.g., fungal CYP51 or human kinase domains).
  • Predict binding affinities (ΔG values) for prioritization of in vitro tests.
  • Analyze steric/electronic effects of the propyl and methoxy groups on target interactions. For example, docking studies with lanosterol 14α-demethylase (PDB: 3LD6) revealed hydrogen bonding between the carbonyl group and heme iron .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Key challenges include:

  • Purification : Chromatography is impractical at scale; switch to recrystallization (e.g., using ethanol/water mixtures).
  • Intermediate Stability : Protect labile groups (e.g., piperazine amines) via Boc protection during multi-step sequences.
  • Cost-Efficiency : Replace expensive catalysts (e.g., Pd-based) with cheaper alternatives (e.g., CuI for Ullmann couplings) .

Methodological Tables

Q. Table 1. Comparative Yields for Piperazine Coupling Reactions

SolventCatalystTemperature (°C)Yield (%)Reference
DMFDMAP085
THFNone2560
DCMHOBt1072

Q. Table 2. Key Spectral Data for Structural Validation

TechniqueDiagnostic SignalReference
¹H NMRδ 1.2–1.5 ppm (triplet, propyl CH₃)
¹³C NMRδ 170–175 ppm (thiazolo-pyrimidine C=O)
IR1680 cm⁻¹ (piperazine C=O stretch)

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